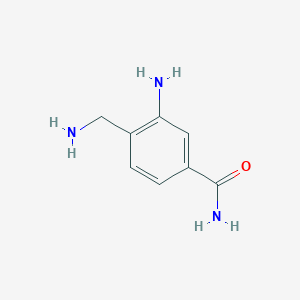

3-Amino-4-(aminomethyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

404029-16-9 |

|---|---|

Molecular Formula |

C8H11N3O |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

3-amino-4-(aminomethyl)benzamide |

InChI |

InChI=1S/C8H11N3O/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4,9-10H2,(H2,11,12) |

InChI Key |

GUAMYOVAFGKFTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)CN |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 3 Amino 4 Aminomethyl Benzamide and Its Analogues

Rationale for SAR Investigations in Substituted Benzamide (B126) Research

Substituted benzamides are a versatile class of compounds with a wide range of biological activities, acting as antipsychotics, antiemetics, and gastroprokinetic agents. nih.govcarewellpharma.in The core benzamide scaffold provides a template that can be systematically modified to probe interactions with biological targets. SAR studies are essential to understand how changes in the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, affect its pharmacological profile. nih.govnih.gov

The primary goal of SAR investigations is to identify the key structural features, or pharmacophores, responsible for a compound's biological activity. By systematically altering different parts of the molecule, researchers can map the binding site of the target receptor or enzyme. This knowledge allows for the rational design of more potent and selective drug candidates with optimized pharmacokinetic and pharmacodynamic properties. For instance, SAR studies can help in reducing off-target effects and improving the metabolic stability of a lead compound. nih.gov The development of dual inhibitors, single molecules that can simultaneously inhibit multiple targets, is another significant achievement driven by SAR studies. nih.gov

Impact of Substituents on Biological Activity Profiles

The nature, position, and stereochemistry of substituents on the benzamide scaffold play a crucial role in determining the biological activity of its analogues.

The relative positions of the amino and aminomethyl groups on the benzoyl ring of 3-amino-4-(aminomethyl)benzamide are critical determinants of its biological function. These groups, with their potential for hydrogen bonding and ionic interactions, significantly influence how the molecule binds to its biological target.

Published research on related substituted benzamides and other aromatic compounds indicates that the position of substituents can dramatically alter biological activity. nih.gov For example, in a series of benzimidazole (B57391) derivatives, substitutions at the N1, C2, C5, and C6 positions were found to greatly influence their anti-inflammatory activity. nih.gov Specifically, a nitro group at the C5 position of benzimidazole resulted in pronounced activity, whereas an amino or methyl group at the same position led to a complete loss of activity. nih.gov This highlights the sensitivity of biological targets to the electronic and steric environment created by the substituents. While direct studies on this compound are limited, the principles derived from analogous structures underscore the importance of the specific arrangement of the amino and aminomethyl groups for its intended biological effect.

The introduction of heterocyclic and aromatic substituents to the benzamide core can significantly modulate the biological activity profile. These groups can influence the molecule's conformation, lipophilicity, and ability to engage in various intermolecular interactions such as π-π stacking and hydrogen bonding.

For instance, in the development of anti-inflammatory agents, the addition of a pyrimidine (B1678525) ring to a benzimidazole scaffold was shown to be crucial for potent inhibitory activity. nih.gov Similarly, the substitution of a trifluoromethyl group with a pyridine (B92270) ring in certain benzamides led to compounds with good insecticidal and fungicidal activities. nih.gov The electronic properties of these substituents are also important. For example, the presence of an electron-withdrawing trifluoromethyl group on aromatic rings was well-tolerated by certain enzymes. nih.gov The ability of heterocyclic moieties to act as bioisosteres for other functional groups, like amides and ketones, further expands their utility in drug design. mdpi.com

The following table provides examples of how different substituents on a benzamide or related aromatic core can influence biological activity:

| Core Structure | Substituent | Position | Observed Biological Activity | Reference |

| Benzimidazole | Nitro | C5 | Pronounced anti-inflammatory and CDK-inhibitory activity | nih.gov |

| Benzimidazole | Amino or Methyl | C5 | Complete loss of anti-inflammatory and CDK-inhibitory activity | nih.gov |

| Benzamide | Pyridine-linked 1,2,4-oxadiazole | Good insecticidal and fungicidal activities | nih.gov | |

| Benzothiazole-phenyl | Trifluoromethyl | ortho and para | Well-tolerated by targeted enzymes | nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. mdpi.comnih.govsolubilityofthings.com Chiral molecules and their mirror images, known as enantiomers, can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov

For a drug to exert its effect, it must interact with its biological target in a specific orientation. nih.gov One enantiomer may bind to the target site with high affinity, leading to the desired therapeutic effect, while the other enantiomer may have lower affinity, no activity, or even produce undesirable side effects. nih.gov

In the context of substituted benzamides, if a chiral center is present, the different stereoisomers could have distinct biological activities. For example, studies on other classes of compounds have shown that stereochemistry can influence not only target binding but also metabolic profiles and transport across cell membranes. mdpi.comnih.gov For instance, in a study of 3-Br-acivicin and its derivatives, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. mdpi.com Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound analogues would be crucial for developing a comprehensive SAR and identifying the most potent and safest therapeutic candidate.

Development of SAR Models for Optimized Biological Response

The development of SAR models is a systematic process that integrates data from the biological testing of a series of related compounds. The goal is to create a predictive model that can guide the design of new molecules with enhanced biological activity. This process typically begins with a "lead" compound, such as this compound, which exhibits a desired, albeit often modest, biological effect.

Through iterative cycles of chemical synthesis and biological evaluation, researchers gather data on how different structural modifications impact activity. This information is then used to build qualitative and quantitative SAR models. Qualitative models may consist of a set of rules or observations about which structural features are beneficial or detrimental to activity.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using statistical methods to correlate physicochemical properties of the molecules with their biological activity. nih.gov These properties, known as molecular descriptors, can include parameters related to lipophilicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric factors (e.g., Taft parameters). carewellpharma.in By identifying the key descriptors that influence activity, QSAR models can predict the biological response of untested compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. nih.gov

Computational Chemistry in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery and plays a significant role in elucidating SAR. nih.gov Molecular modeling techniques allow researchers to visualize the three-dimensional structures of both the ligand (e.g., this compound analogues) and its biological target.

One of the most powerful computational methods is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov This can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. By docking a series of analogues into the active site of a target, researchers can rationalize the observed SAR and make predictions about the activity of novel compounds.

Molecular dynamics (MD) simulations can further refine this understanding by simulating the movement of the ligand-receptor complex over time. nih.gov This can reveal important information about the flexibility of the system and the stability of the binding interactions. nih.gov In silico studies, including the development of pharmacophore models and QSAR, can be used to screen large virtual libraries of compounds and identify those with a high probability of being active, thus streamlining the experimental workflow. mdpi.com

In-depth Analysis Reveals Limited Publicly Available Research on this compound for a Comprehensive SAR Article

A thorough investigation into the scientific literature and chemical databases has revealed a significant scarcity of specific research on the structure-activity relationship (SAR) of this compound. This lack of available data precludes the generation of a detailed article focusing solely on the ligand-based and receptor-based drug design approaches for this particular compound.

Extensive searches for SAR studies, including pharmacophore modeling, quantitative structure-activity relationship (QSAR) analyses, and molecular docking simulations specifically centered on this compound and its direct analogues, did not yield sufficient information to construct a comprehensive scientific article as requested.

The available research in the broader field of aminobenzamides is heavily concentrated on its structural isomer, 4-(aminomethyl)benzamide (B1271630) . This scaffold has been the subject of numerous studies, particularly in the development of inhibitors for various biological targets. For instance, research into antifiloviral agents has identified 4-(aminomethyl)benzamide derivatives as potent inhibitors of Ebola and Marburg virus entry. nih.gov Notably, in a direct comparison within this research, the 3-(aminomethyl)benzamide (B10948) regioisomer demonstrated significantly lower inhibitory activity than the 4-(aminomethyl)benzamide counterpart, showing only 13% inhibition compared to 74% for the lead compound. nih.gov This pronounced difference in activity likely directed subsequent research efforts towards the more promising 4-substituted isomer, leaving the 3-amino-4-(aminomethyl) scaffold largely unexplored.

Similarly, studies on potential tyrosine kinase inhibitors have utilized the 4-(aminomethyl)benzamide fragment as a flexible and effective linker to achieve desired binding geometries in the active sites of target enzymes. nih.gov These investigations have led to the development of potent inhibitors, with receptor-based approaches like molecular docking guiding the design of new analogues. nih.govresearchgate.net However, these detailed SAR and drug design studies have not been extended to the this compound core.

While general information exists for related isomers like 3-amino-4-methylbenzamide, this does not provide the specific SAR data required to detail the influence of the aminomethyl group at the 4-position in conjunction with the 3-amino substituent. mallakchemicals.comnih.gov

Due to the strict requirement to focus exclusively on this compound, it is not possible to generate the requested article on its Structure-Activity Relationship studies. The foundational research, including detailed ligand- and receptor-based design approaches, does not appear to be available in the public domain for this specific molecule.

Mechanistic Investigations of Biological Interactions Involving 3 Amino 4 Aminomethyl Benzamide Derivatives

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for 3-Amino-4-(aminomethyl)benzamide derivatives are diverse, primarily involving interactions with enzymes and receptors. These interactions are fundamental to their observed biological effects, which range from anticancer to antiviral activities.

Interaction with Enzyme Active Sites

Derivatives of this compound have been shown to be potent inhibitors of several enzymes, including carbonic anhydrases (CAs) and protein kinases. mdpi.comnih.gov The core structure of these compounds provides a versatile scaffold that can be modified to achieve high affinity and selectivity for specific enzyme targets. mdpi.com

For instance, a series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053), a related compound, were synthesized and found to bind to various human carbonic anhydrase (CA) isoenzymes. mdpi.comnih.gov The affinity of these compounds for different CA isoenzymes was significantly influenced by substituents on the core structure. mdpi.com For example, an aminoketone derivative with a phenyl substituent demonstrated strong affinity for CAI, CAII, CAVII, CAIX, and CAXIV isoenzymes, with dissociation constants (Kd) in the micromolar range. mdpi.com

In the context of protein kinases, which are key targets in cancer therapy, 4-(aminomethyl)benzamide (B1271630) derivatives have been designed as inhibitors. nih.gov Molecular modeling studies have shown that the 4-(aminomethyl)benzamide fragment can act as a flexible linker, allowing the molecule to adopt a favorable geometry for binding to the active site of kinases like the T315I-mutant Abl. nih.gov This flexibility enables the molecule to bypass bulky residues, such as isoleucine, and establish crucial binding interactions. nih.gov

| Compound Group | Target Enzyme(s) | Key Findings |

| Aminoketone derivatives of 3-amino-4-hydroxybenzenesulfonamide | Carbonic Anhydrases (CAI, CAII, CAVII, CAIX, CAXIV) | Phenyl substituent enhanced binding affinity to multiple CA isoenzymes. mdpi.com |

| 4-(Arylaminomethyl)benzamide derivatives | Receptor Tyrosine Kinases (EGFR, HER-2, etc.), T315I-mutant Abl | The 4-(aminomethyl)benzamide linker provides conformational flexibility, enabling effective binding to the kinase active site. nih.gov |

Binding to Receptor Subunits

The interaction of this compound derivatives with receptor subunits is another critical aspect of their mechanism of action. These compounds have been investigated as inhibitors of viral entry, targeting the glycoprotein (B1211001) (GP) complex of Ebola and Marburg viruses. nih.gov The GP complex is composed of two subunits, GP1 and GP2, where GP1 is responsible for receptor binding and GP2 mediates membrane fusion. nih.gov

Derivatives of 4-(aminomethyl)benzamide have been identified as potent inhibitors of filovirus entry. nih.gov Modeling studies suggest that these compounds bind within a pocket of the GP complex. Key interactions include those between the aromatic rings of the inhibitor and residues such as Y517 and T519 on GP2, as well as hydrophobic interactions with L554 and M548 on the GP2 internal fusion loop. nih.gov Additionally, hydrogen bonding with R64 and the side chain of L186 on GP1 contributes to the binding affinity. nih.gov

Hydrogen Bonding Network Analysis in Ligand-Target Complexes

Hydrogen bonds play a pivotal role in the stabilization of ligand-target complexes involving this compound derivatives. These interactions contribute significantly to the binding affinity and specificity of the compounds.

In the case of protein kinase inhibitors, hydrogen bonds are formed between the inhibitor and key residues in the active site. For example, the carbonyl group of the benzamide (B126) moiety can form a hydrogen bond with the amide group of an aspartic acid residue (Asp-381). nih.gov Furthermore, an amine in a piperazine (B1678402) group, when present in the derivative, can form a hydrogen bond with the carbonyl group of an isoleucine residue (Ile-360). nih.gov In some instances, a secondary amine in the linker can interact with the hydroxyl group of a threonine residue (Thr-315) via a hydrogen bond. nih.gov

For inhibitors of viral entry, hydrogen bonding with arginine (R64) and the side chain of leucine (B10760876) (L186) on the GP1 subunit of the Ebola virus glycoprotein is a crucial interaction. nih.gov The presence of both hydrogen bond donors and acceptors in the 3-amino-4-hydroxybenzamide (B47605) scaffold, for example, makes it conducive to forming multiple hydrogen bonds with target biomolecules. nih.gov

Hydrophobic and Electrostatic Interactions with Target Biomolecules

Alongside hydrogen bonding, hydrophobic and electrostatic interactions are critical for the binding of this compound derivatives to their biological targets. The aromatic rings present in the core structure and its derivatives are well-suited for engaging in hydrophobic interactions.

In the context of filovirus entry inhibition, the aromatic rings of 4-(aminomethyl)benzamide derivatives interact with hydrophobic residues such as L554 and M548 within the GP2 internal fusion loop. nih.gov The benzamide moiety itself can pack against hydrophobic residues like Leu-293 in the binding pocket of certain kinases. nih.gov

The presence of amino and hydroxyl groups in derivatives like 3-amino-4-hydroxybenzenesulfonamide contributes to a molecule with both hydrophilic and lipophilic regions. mdpi.com This dual character can enhance pharmacokinetic properties and allows for a balance of interactions with the target, including electrostatic interactions facilitated by the charged or polar groups. mdpi.com

Conformational Dynamics and Ligand Binding Kinetics

The flexibility of this compound derivatives and the conformational plasticity of their target proteins are key determinants of their binding kinetics. nih.gov The 4-(aminomethyl)benzamide fragment, acting as a flexible linker in some kinase inhibitors, allows the molecule to adapt its conformation to fit optimally within the binding site. nih.gov

Molecular dynamics simulations and Markov state models have been employed to study the interplay between protein conformational changes and ligand binding kinetics for similar systems, such as the interaction of benzamidine (B55565) with trypsin. nih.gov These studies reveal that proteins exist in multiple metastable conformational states, each with different binding affinities and kinetics. nih.gov The binding process is not a simple lock-and-key mechanism but rather a dynamic process where the ligand may bind to different conformations of the target protein. nih.gov This conformational plasticity is a fundamental aspect of receptor-ligand interactions. nih.gov

The ability to calculate both forward and backward reaction rates through advanced simulation techniques provides a more complete understanding of the thermodynamics and kinetics of ligand binding. nih.govrsc.org This knowledge is invaluable for the rational design of drugs with optimized binding kinetics, which can be a determining factor in their efficacy.

| Interaction Type | Key Residues/Features | Target |

| Hydrogen Bonding | Asp-381, Ile-360, Thr-315 | Protein Kinases nih.gov |

| R64, L186 | Ebola Virus Glycoprotein (GP1) nih.gov | |

| Hydrophobic Interactions | L554, M548 | Ebola Virus Glycoprotein (GP2) nih.gov |

| Leu-293 | Protein Kinases nih.gov | |

| Conformational Dynamics | Flexible 4-(aminomethyl)benzamide linker | Protein Kinases nih.gov |

| Metastable protein conformations | Trypsin (as a model system) nih.gov |

Target Identification and Validation in 3 Amino 4 Aminomethyl Benzamide Research

Identification of Key Biological Targets

A significant area of investigation for aminomethylbenzamide derivatives has been in the field of virology, specifically as entry inhibitors for filoviruses like Ebola (EBOV) and Marburg (MARV). nih.govcdc.govresearchgate.netnih.gov The viral envelope glycoprotein (B1211001) (GP) is essential for viral entry into host cells and represents a critical target for antiviral therapeutics. nih.gov

Research into a series of 4-(aminomethyl)benzamide (B1271630) derivatives revealed potent, small-molecule inhibitors of filovirus entry. nih.govresearchgate.netacs.org These compounds are believed to function by blocking the GP-mediated fusion of the viral and cellular membranes, a crucial step for infection. nih.gov While this research focused on the 4-(aminomethyl) positional isomer, structure-activity relationship (SAR) studies provided insights into the importance of the substitution pattern. Notably, the regioisomer 3-(aminomethyl)benzamide (B10948) was synthesized and tested, but it demonstrated significantly weaker activity compared to the 4-substituted analogs, indicating that the specific arrangement of the aminomethyl and benzamide (B126) groups is critical for potent antiviral action. nih.gov Although 3-Amino-4-(aminomethyl)benzamide was not singled out in these studies, this finding underscores the sensitivity of the filovirus GP target to the precise geometry of the inhibitor.

The benzamide scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. nih.gov Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.govnih.gov

Derivatives containing the aminobenzamide moiety have been explored as inhibitors of several protein kinases:

Bcr-Abl: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). nih.govnih.gov While first-generation inhibitors like imatinib (B729) have been successful, drug resistance, often due to mutations like T315I, remains a challenge. nih.govnih.gov Research has shown that compounds incorporating a 4-(aminomethyl)benzamide fragment can act as a flexible linker in novel inhibitor designs. nih.gov Molecular modeling suggests this linker allows the molecule to adapt its shape to bind effectively to the active site of the T315I-mutant Abl kinase, bypassing the bulky isoleucine residue that confers resistance to other inhibitors. nih.gov

Receptor Tyrosine Kinases (RTKs): A study of various 4-(arylaminomethyl)benzamide derivatives demonstrated potent inhibitory activity against a panel of eight RTKs, including EGFR, HER-2, and PDGFRa/b. nih.gov The majority of the tested compounds showed significant inhibition, with some analogs proving highly potent against EGFR. nih.gov

Protein Kinase C (PKC): In a different context, the related compound 3-aminobenzamide (B1265367) was found to inhibit Protein Kinase C (PKC) in U-937 cell lines, although it did not inhibit the isolated enzyme directly, suggesting an indirect mechanism of action. nih.gov

These findings highlight that the aminobenzamide core, integral to this compound, is a viable starting point for designing inhibitors that target various members of the protein kinase family.

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression regulation by modifying chromatin structure. HDAC inhibitors have emerged as a promising class of anticancer agents. nih.gov

Research into novel, non-hydroxamic acid HDAC inhibitors has identified aminophenyl benzamide-type structures as a potent and selective class of molecules. nih.gov These inhibitors were developed through the exploration of a large internal cavity adjacent to the enzyme's catalytic site. nih.gov Furthermore, a separate study identified a complex benzamide derivative, 3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide , as an inhibitor of HDACs. In a screen of 94 epigenetic compounds against a primary cell model of HIV-1 latency, HDAC inhibitors with a benzamide functional group and a pyridyl cap were found to be the most active latency-reversing agents with the least toxicity. nih.gov This suggests that the aminobenzamide structure is a key component for interaction with HDAC enzymes.

The therapeutic utility of aminobenzamide derivatives extends beyond the well-known kinase and HDAC targets.

Poly(ADP-ribose) Polymerase (PARP): The simple isomer, 3-aminobenzamide , is a well-documented inhibitor of PARP, an enzyme involved in DNA repair. caymanchem.combpsbioscience.com It has an IC₅₀ of approximately 30 µM. bpsbioscience.com

Cytochrome P450 (CYP) Enzymes: As part of the development of 4-(aminomethyl)benzamide filovirus inhibitors, representative compounds were tested for off-target effects. One key compound, 32 , did not show inhibition of the major drug-metabolizing enzymes CYP3A4 and CYP2C9, an important characteristic for potential drug candidates. nih.govcdc.govnih.govacs.org

Validation of Target Engagement and Specificity

Confirming that a compound interacts with its intended target and does so with a degree of specificity is a cornerstone of drug development. For this compound and related compounds, this is primarily achieved through a variety of in vitro assays.

In vitro assays are the primary method for quantifying the inhibitory activity of a compound against a specific enzyme. These assays are crucial for establishing potency and guiding structure-activity relationship (SAR) studies.

For the aminobenzamide class of compounds, several types of assays have been employed:

Filovirus Entry Assays: To circumvent the need for high-containment biosafety level 4 (BSL-4) facilities, researchers use a viral pseudotyping system. nih.gov This involves creating a safe, replication-deficient virus (like vesicular stomatitis virus, VSV) that expresses the glycoprotein of a pathogenic virus, such as Ebola. nih.gov The assay measures the ability of a compound to block the entry of these pseudotyped viruses into host cells (e.g., A549 cells), providing a quantifiable measure of inhibitory concentration (EC₅₀). nih.gov

Kinase Inhibition Assays: The inhibitory potential against protein kinases is often determined using assays that measure the amount of ATP consumed during the phosphorylation reaction. nih.gov The ADP-Glo™ Kinase Assay is one such system, where a decrease in ATP consumption corresponds to higher kinase inhibition. nih.gov These assays are used to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell Proliferation Assays: To assess the downstream effect of enzyme inhibition, researchers use cell-based assays. For example, the antiproliferative activity of Bcr-Abl inhibitors is measured in CML cell lines like K562. nih.gov The GI₅₀ (concentration for 50% growth inhibition) is a key metric derived from these experiments.

HDAC Inhibition Assays: The potency and selectivity of aminophenyl benzamide-type HDAC inhibitors are determined through enzymatic assays using isolated HDAC isotypes. nih.gov

PARP Inhibition Assays: The inhibitory activity of compounds like 3-aminobenzamide against PARP is quantified using enzymatic assays that measure the incorporation of ADP-ribose, yielding an IC₅₀ value. caymanchem.com

The table below summarizes inhibitory activities found for various compounds related to this compound against their respective targets.

| Compound Class/Name | Target | Assay Type | Result (IC₅₀/EC₅₀/GI₅₀) | Reference |

| 4-(Aminomethyl)benzamide (CBS1118) | EBOV & MARV GP | Viral Pseudotype Entry Assay | < 10 µM | nih.gov |

| 3-Aminobenzamide | Protein Kinase C (PKC) | Cellular Inhibition Assay | Effective in cells | nih.gov |

| 4-(Arylaminomethyl)benzamide (analogue 11) | EGFR | Kinase Inhibition Assay | 91% inhibition at 10 nM | nih.gov |

| 4-(Arylaminomethyl)benzamide (analogue 13) | EGFR | Kinase Inhibition Assay | 92% inhibition at 10 nM | nih.gov |

| Aminophenyl benzamide-type compounds | Histone Deacetylases (HDACs) | Enzymatic Assay | Potent and selective inhibition | nih.gov |

| 3-Aminobenzamide | Poly(ADP-ribose) Polymerase (PARP) | Enzymatic Assay | ~30 µM | bpsbioscience.com |

| o-Aminobenzamide (analogue F8) | HGC-27 Gastric Cancer Cells | Cell Proliferation Assay | 0.26 µM | nih.gov |

Cell-Based Functional Assays (e.g., pseudovirus assays)

Cell-based functional assays are indispensable for evaluating a compound's activity within a biological context that mirrors the complexity of a living organism. Among these, pseudovirus assays have emerged as a powerful and safe method for studying viral entry and the efficacy of potential antiviral compounds. mdpi.comfrontiersin.org These assays utilize engineered viral particles, known as pseudoviruses, which are designed to mimic the entry mechanism of a target virus without being capable of replication. frontiersin.orgnih.gov Typically, these pseudoviruses carry a reporter gene, and the inhibition of viral entry by a compound is measured by a decrease in the expression of this gene. nih.gov

In the investigation of inhibitors for highly pathogenic viruses like Ebola (EBOV) and Marburg (MARV), pseudovirus assays are a critical tool, circumventing the need for high-containment Biosafety Level 4 (BSL-4) facilities. frontiersin.orgnih.gov Research on a series of 4-(aminomethyl)benzamides, which are structurally related to this compound, has utilized pseudovirus systems to screen for antiviral activity. These studies have successfully identified potent inhibitors of EBOV and MARV entry, demonstrating the effectiveness of this assay in early-stage drug discovery. nih.govresearchgate.net For example, a 3-(aminomethyl)benzamide was shown to have weaker inhibitory effects compared to its 4-(aminomethyl)benzamide counterpart, highlighting the sensitivity of these assays in discerning structure-activity relationships. nih.gov

| Target Virus | Assay System | Compound Class | Key Research Finding |

| Ebola Virus (EBOV) | Pseudotyped Vesicular Stomatitis Virus (VSV) | 4-(Aminomethyl)benzamides | Identification of potent small molecule inhibitors of viral entry. nih.gov |

| Marburg Virus (MARV) | Pseudotyped Vesicular Stomatitis Virus (VSV) | 4-(Aminomethyl)benzamides | Demonstration of broad-spectrum activity against filoviruses. nih.govresearchgate.net |

| Hand, Foot, and Mouth Disease (HFMD) Viruses | Four-Color Pseudovirus-Based Neutralization Assay | N/A | Development of a rapid and high-throughput method for evaluating vaccine efficacy. mdpi.com |

Allosteric Modulation Versus Orthosteric Binding Mechanisms

A critical aspect of understanding a drug's mechanism of action is determining its binding site on the target protein. Ligands can be classified as either orthosteric or allosteric. nih.gov Orthosteric ligands bind to the same site as the natural, endogenous ligand, often leading to competitive inhibition. nih.gov In contrast, allosteric modulators bind to a different, topographically distinct site on the protein. nih.govnih.gov This binding induces a conformational change in the protein, which in turn modulates its activity. nih.gov

Allosteric modulators offer several potential advantages over orthosteric ligands, including greater selectivity and the ability to fine-tune the physiological response. nih.govnih.gov The binding sites for allosteric modulators are often less conserved across related proteins than the highly conserved orthosteric sites, which can lead to fewer off-target effects. nih.gov

In the context of this compound and related compounds, the distinction between these binding mechanisms is crucial for drug design and optimization. For instance, in the development of tyrosine kinase inhibitors, the 4-(aminomethyl)benzamide scaffold has been used as a flexible linker. nih.gov Molecular modeling studies of these compounds have shown that this linker allows the molecule to adopt a favorable geometry that can bypass resistance-conferring mutations in the active site of the kinase, suggesting a non-traditional binding mode. nih.gov Similarly, in the pursuit of GPR52 agonists, derivatives of 3-aminobenzamide have been explored, with the goal of developing selective modulators for this G protein-coupled receptor. chemrxiv.org

| Binding Mechanism | Description | Significance in Drug Discovery |

| Orthosteric Binding | A ligand binds to the primary active site of a protein, where the endogenous substrate or ligand also binds. nih.gov | Can lead to direct competition with the natural ligand, potentially causing broader physiological effects. nih.gov |

| Allosteric Modulation | A ligand binds to a secondary, distinct site on a protein, inducing a conformational change that alters the protein's function. nih.govnih.gov | Offers the potential for greater selectivity and a more nuanced modulation of protein activity, which can be advantageous in therapeutic applications. nih.gov |

Preclinical and in Vitro Research Methodologies for 3 Amino 4 Aminomethyl Benzamide Analogues

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid assessment of large and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway. criver.comnih.gov For the discovery of analogues of 3-Amino-4-(aminomethyl)benzamide, HTS plays a pivotal role in the initial stages of research.

The HTS workflow is a multi-step process that includes:

Assay Development: The creation of a robust and reproducible assay is the first and most critical step. criver.com This could be a biochemical assay measuring the activity of a specific enzyme or a cell-based assay monitoring a cellular response. ribbitt.com The assay is miniaturized to be compatible with microtiter plates (e.g., 384-well or 1536-well formats) to maximize throughput and minimize reagent consumption. nih.gov

Compound Library Screening: A large collection of compounds, often exceeding a million distinct structures, is screened against the developed assay. criver.comaxcelead-us.com These libraries are carefully curated for chemical diversity and drug-like properties. criver.com

Hit Identification and Confirmation: Compounds that exhibit the desired activity in the primary screen are designated as "hits." criver.com These hits are then subjected to a confirmation screen to eliminate false positives.

Potency Determination: Confirmed hits are further characterized by determining their concentration-response relationship, typically by calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). criver.com

Table 1: Key Considerations in HTS for this compound Analogues

| Parameter | Description | Importance |

| Assay Format | Biochemical or cell-based assays in high-density microtiter plates. | Enables rapid screening of large compound libraries. |

| Compound Library | Diverse collection of small molecules with drug-like properties. | Increases the probability of finding novel active compounds. |

| Hit Criteria | Pre-defined threshold of activity to identify potential lead compounds. | Ensures that only compounds with significant activity are selected for further investigation. |

| Data Analysis | Statistical analysis to identify true hits and eliminate false positives. | Crucial for the reliability and reproducibility of the screening results. |

Cell-Based Assays for Biological Activity Evaluation

Cell-based assays are indispensable tools in drug discovery, providing a more physiologically relevant context to evaluate the biological activity of compounds compared to biochemical assays. sygnaturediscovery.comnih.gov For the analogues of this compound, a variety of cell-based assays can be employed to assess their effects on cellular processes.

Viral pseudotype systems are powerful and safe tools for studying the entry of enveloped viruses into host cells and for screening potential entry inhibitors. nih.govmdpi.com These systems utilize a replication-defective viral core, often from a retrovirus like HIV, which carries a reporter gene (e.g., luciferase). oup.com The viral core is then "pseudotyped" with the envelope glycoproteins of a pathogenic virus of interest.

The process of using a viral pseudotype system to screen for entry inhibitors of this compound analogues would involve:

Generation of Pseudotyped Virus: Co-transfection of cells (e.g., 293T cells) with a plasmid encoding the viral core and reporter gene, and a second plasmid encoding the desired viral envelope protein. oup.com

Infection of Target Cells: Target cells are pre-incubated with the test compounds (analogues of this compound) before being infected with the pseudotyped virus. nih.gov

Quantification of Viral Entry: The expression of the reporter gene, such as luciferase, is measured. A decrease in the reporter signal in the presence of a compound indicates inhibition of viral entry. oup.comresearchgate.net

This methodology allows for the high-throughput screening of compound libraries in a BSL-2 laboratory setting, even for highly pathogenic viruses that would otherwise require BSL-4 containment. mdpi.com

Cellular proliferation and viability assays are fundamental in drug discovery to assess the cytotoxic or cytostatic effects of compounds. nih.govdanaher.com These assays are crucial for evaluating the therapeutic potential and potential toxicity of this compound analogues. sygnaturediscovery.comcreative-biolabs.com

Several methods are commonly used, each with its own advantages and disadvantages:

Metabolic Assays: These assays measure the metabolic activity of cells, which is often proportional to the number of viable cells. Common examples include MTT and resazurin (B115843) reduction assays, and ATP-based luminescence assays. sygnaturediscovery.comnih.gov

Dye Exclusion Assays: These assays, such as the trypan blue exclusion assay, are based on the principle that viable cells with intact membranes can exclude certain dyes, while non-viable cells cannot. nih.gov

DNA Synthesis Assays: Assays like the BrdU incorporation assay measure the rate of DNA synthesis, which is an indicator of cell proliferation. creative-biolabs.com

When performing these assays, it is important to consider factors such as the cell type, culture conditions, and the specific question being addressed. nih.gov A multi-tiered approach combining different assay types can provide a more comprehensive understanding of a compound's effect on cell health. researchgate.net

Table 2: Comparison of Common Cell Proliferation and Viability Assays

| Assay Type | Principle | Advantages | Disadvantages |

| MTT/XTT | Reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells. | Inexpensive, well-established. | Can be affected by compounds that alter cellular metabolism. |

| Resazurin (AlamarBlue) | Reduction of resazurin to the fluorescent resorufin (B1680543) by viable cells. sygnaturediscovery.com | Highly sensitive, non-toxic to cells, allows for real-time monitoring. sygnaturediscovery.com | Signal can be influenced by changes in cellular redox state. |

| ATP-based (e.g., CellTiter-Glo) | Measurement of ATP levels, an indicator of metabolically active cells. sygnaturediscovery.com | Highly sensitive, rapid, suitable for HTS. | ATP levels can be affected by factors other than cell viability. |

| Trypan Blue | Exclusion of the dye by viable cells with intact membranes. nih.gov | Simple, inexpensive. | Subjective, not easily adaptable to high-throughput formats. |

| BrdU Incorporation | Incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA during the S-phase of the cell cycle. creative-biolabs.com | Directly measures DNA synthesis and proliferation. | Requires cell fixation and permeabilization, more complex protocol. |

Reporter gene assays are powerful tools for studying the modulation of specific signaling pathways by chemical compounds. nih.govnih.gov These assays are particularly useful for identifying and characterizing the mechanism of action of this compound analogues.

The basic principle of a reporter gene assay involves:

Construct Design: A reporter gene (e.g., luciferase, β-galactosidase, or green fluorescent protein) is placed under the control of a specific transcriptional response element that is regulated by the signaling pathway of interest. nih.govyoutube.com

Cell Line Generation: A stable cell line is created that expresses this reporter construct. researchgate.net

Compound Treatment and Analysis: The cells are treated with the test compounds, and the expression of the reporter gene is measured. An increase or decrease in the reporter signal indicates that the compound is modulating the activity of the targeted signaling pathway. youtube.com

Reporter gene assays can be adapted for high-throughput screening and are valuable for identifying compounds that act on specific molecular targets within a complex cellular network. nih.govresearchgate.net

Biochemical Assays for Specific Target Inhibition

Biochemical assays are essential for determining the direct interaction of a compound with its molecular target, such as an enzyme or receptor. patsnap.com For analogues of this compound, these assays can provide crucial information about their potency and selectivity.

Common types of biochemical assays include:

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. nih.govnih.gov For example, benzamide (B126) derivatives have been evaluated for their inhibitory activity against enzymes like poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs). nih.govselleckchem.com

Binding Assays: These assays measure the direct binding of a compound to its target protein. Techniques such as fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to determine the binding affinity (Kd) of a compound for its target. patsnap.com

Biochemical assays are often used in conjunction with cell-based assays to confirm that the observed cellular effects of a compound are due to the direct inhibition of its intended target.

Table 3: Examples of Biochemical Assays for Benzamide Analogues

| Target Class | Assay Type | Readout | Information Gained |

| Enzymes (e.g., Kinases, Proteases, PARP) | Enzyme activity assay | Spectrophotometric, fluorometric, or luminescent signal | IC50, mechanism of inhibition. bpsbioscience.com |

| Receptors | Radioligand binding assay | Radioactivity | Kd, Bmax, competitive or non-competitive binding. |

| Protein-Protein Interactions | Fluorescence Resonance Energy Transfer (FRET) | Fluorescence | Disruption or stabilization of the protein complex. |

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the binding mode and affinity of a small molecule to its target protein. nih.govnih.gov These methods are invaluable for understanding the structure-activity relationship (SAR) of a series of compounds, such as the analogues of this compound, and for guiding the design of more potent and selective inhibitors. mdpi.com

The process of molecular docking involves:

Preparation of the Protein and Ligand Structures: The three-dimensional structures of the target protein and the ligand (the compound of interest) are prepared. If the experimental structure of the protein is not available, a homology model can be built. nih.gov

Docking Simulation: A docking algorithm is used to predict the preferred binding orientation of the ligand within the active site of the protein. researchgate.netscielo.org.mx

Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The predicted binding mode is then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. scielo.org.mx

Molecular dynamics (MD) simulations can be used to further refine the docking results and to study the dynamic behavior of the ligand-protein complex over time. nih.gov These computational approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing. mdpi.com

Protein Data Bank (PDB) Utilization in Structure-Based Design

The Protein Data Bank (PDB) is a crucial open-access repository of three-dimensional (3D) structural data of biological macromolecules. This resource is fundamental in the structure-based design of novel compounds, including analogues of this compound. By providing detailed atomic coordinates of target proteins, the PDB enables researchers to visualize potential binding sites and understand the structural basis of ligand recognition.

For instance, in the design of protein kinase inhibitors, a significant area of research for benzamide derivatives, the PDB is used to identify and characterize the active sites of target kinases. The availability of crystal structures of kinases in complex with various inhibitors allows for a detailed analysis of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. This information is then used to guide the design of new analogues with improved potency and desired pharmacological properties.

A notable example is the use of the PDB in designing inhibitors for the T315I-mutant of the Bcr-Abl kinase, a common source of resistance to existing therapies in chronic myeloid leukemia. Molecular modeling studies utilizing the PDB structure of this mutant (PDB ID: 3QRJ) have shown that the flexible 4-(aminomethyl)benzamide (B1271630) linker can allow molecules to adopt a favorable geometry, bypassing the bulky isoleucine residue and binding effectively to the active site. This demonstrates the power of the PDB in overcoming specific challenges in drug design.

The hierarchical organization of data within the PDB, from the entire deposited structure (entry) to individual molecular components (entities) and their specific occurrences (instances), facilitates detailed exploration and analysis of these complex biomolecular structures. This structured information is invaluable for understanding the intricate details of ligand-protein interactions and for the rational design of new therapeutic agents.

Binding Energy Calculations for Ligand-Target Interactions

Binding energy calculations are a critical component of computational drug design, providing a quantitative estimate of the affinity between a ligand and its target protein. These calculations help in prioritizing compounds for synthesis and experimental testing. A commonly used method for this purpose is the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach.

The MM-GBSA method calculates the binding free energy (ΔG_bind) by considering the energies of the complex, the protein, and the ligand in a solvated environment. This calculation takes into account various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies.

In the context of this compound analogues, binding energy calculations can be used to predict how modifications to the core structure will affect binding to a specific target. For example, by calculating the binding energies of a series of analogues with different substituents, researchers can identify which chemical groups are most favorable for interaction with the target's binding pocket.

The interaction energy (IE) is another important parameter, which is the sum of short-range Coulombic and Lennard-Jones potential energies between the protein and the ligand. This provides a more direct measure of the non-covalent interactions driving the binding event. By analyzing the contribution of individual amino acid residues to the total binding energy, researchers can pinpoint the key residues involved in ligand recognition. This information is invaluable for structure-activity relationship (SAR) studies and for optimizing the lead compounds.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. In the context of drug discovery, MD simulations provide insights into the conformational flexibility of both the ligand and its target protein, which is crucial for understanding the binding process and the stability of the resulting complex.

For analogues of this compound, MD simulations can be employed to explore the different conformations that the molecule can adopt. This is particularly important for compounds with flexible linkers, such as the aminomethyl group in this scaffold. The simulations can reveal the preferred spatial arrangement of the different parts of the molecule, which can influence its ability to fit into a binding site.

Theoretical conformational analysis has been used to study related benzamide derivatives, revealing that both folded and extended conformers can exist, with the energy difference between them being relatively small. This conformational flexibility can be critical for receptor interaction.

MD simulations can also be used to assess the stability of the ligand-protein complex once it is formed. By simulating the complex over a period of time, researchers can observe whether the ligand remains securely bound or if it dissociates. This information can help to predict the residence time of a drug on its target, which is an important factor for its efficacy. Furthermore, analysis of the simulation trajectory can reveal changes in the protein's conformation upon ligand binding, providing clues about the mechanism of action.

In Vitro Metabolic Stability Assessment (e.g., plasma and liver microsomes)

In vitro metabolic stability assays are essential for predicting how a drug candidate will be metabolized in the body. These assays are typically conducted in the early stages of drug discovery to identify compounds that are likely to have favorable pharmacokinetic properties. The two most common in vitro systems for this purpose are plasma and liver microsomes.

Plasma stability assays are used to determine the stability of a compound in blood plasma. This is important because some drugs can be degraded by enzymes present in the plasma, which would limit their systemic exposure. These tests typically involve incubating the compound with plasma from different species (e.g., human, rat, dog) and measuring the amount of parent compound remaining over time.

Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Incubating a compound with liver microsomes allows researchers to assess its susceptibility to phase I metabolism. The rate of disappearance of the parent compound is used to calculate key parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint). These values can then be used to predict the in vivo hepatic clearance of the compound.

For analogues of this compound, these assays are crucial for understanding how structural modifications affect their metabolic fate. For example, a study on a related pyrimidine (B1678525) carboxamide derivative showed that it was highly bound to plasma proteins in rats, dogs, and humans. The study also determined its metabolic stability in liver microsomes from these species, finding different rates of metabolism. Such data helps in selecting compounds with an optimal balance of potency and metabolic stability for further development.

Below is an example of a data table that might be generated from in vitro metabolic stability studies:

| Compound | Species | System | t1/2 (min) | CLint (µL/min/mg protein) |

| Analogue A | Human | Liver Microsomes | 216 | 6.4 |

| Analogue A | Rat | Liver Microsomes | 36 | 38.4 |

| Analogue A | Mouse | Liver Microsomes | 81 | 17.0 |

| Analogue B | Human | Liver Microsomes | 42.92 | 40.50 |

| Analogue B | Rat | Liver Microsomes | 51.38 | 48.34 |

This table presents hypothetical data for illustrative purposes, based on findings for other compounds.

Advanced Research Directions and Future Perspectives for 3 Amino 4 Aminomethyl Benzamide Compounds

Rational Design of Next-Generation Analogues

The foundation for future research on 3-Amino-4-(aminomethyl)benzamide lies in the rational design of next-generation analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Building upon the initial discoveries of 4-(aminomethyl)benzamides as potent entry inhibitors of Ebola and Marburg viruses, researchers are employing structure-activity relationship (SAR) studies to guide the synthesis of new derivatives. who.intecohealthalliance.orgwashu.edunih.gov

Key strategies in the rational design of these analogues include:

Conformational Constraint: The synthesis of conformationally restrained structures, such as the indoline (B122111) series of 4-(aminomethyl)benzamides, has shown promise in improving inhibitory activity against filoviruses. who.int By locking the molecule into a more bioactive conformation, researchers can enhance its interaction with the viral target.

Scaffold Modification: Modifications to the core benzamide (B126) scaffold are being explored to optimize antiviral potency. This includes the replacement of the aromatic ring with more flexible linkers like alkyl or alkoxy chains. who.int

Target-Focused Design: With the identification of the viral envelope glycoprotein (B1211001) (GP) and the endosomal receptor Niemann-Pick C1 (NPC1) as key players in filovirus entry, future design efforts can focus on creating analogues that specifically and potently block this interaction. nih.govnih.gov

The following table summarizes key findings from SAR studies on related benzamide compounds, which can inform the future design of this compound analogues.

| Compound/Series | Key Structural Feature | Impact on Activity | Reference |

| Indoline series (41–50) | Conformationally restrained | Superior inhibition of Ebola and Marburg viruses | who.int |

| Analogues 25-27 | Modifications to the aniline (B41778) portion | Excellent activity against EBOV and MARV pseudoviruses with improved selectivity | who.int |

| Compound 9 (3-(Aminomethyl)benzamide) | Isomeric variation | Weaker inhibition compared to 4-(aminomethyl)benzamide (B1271630) | who.int |

| Compound 10 | Introduction of a carbonyl linker | Unfavorable for activity | who.int |

Exploration of Novel Biological Applications

While the primary focus has been on the anti-filovirus activity of 4-(aminomethyl)benzamide derivatives, the broader chemical class of aminobenzamides has shown a wide range of biological activities. who.intecohealthalliance.orgwashu.edunih.gov This suggests that this compound and its future analogues could have therapeutic potential beyond viral infections.

Potential novel biological applications to be explored include:

Anticancer Activity: Benzamide derivatives have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair, making them promising candidates for cancer therapy. nih.gov The structural features of this compound could be adapted to target PARP or other cancer-related enzymes.

Neuroprotective Effects: Certain N-benzyl benzamide derivatives have demonstrated potent and selective inhibition of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. acs.org This opens up the possibility of designing this compound analogues with neuroprotective properties.

Enzyme Inhibition: The benzamide scaffold is a versatile starting point for designing inhibitors of various enzymes. For instance, derivatives have been synthesized to target tyrosinase and histone deacetylases (HDACs). researchgate.netresearchgate.net

Development of Targeted Delivery Systems for Enhanced Efficacy

A significant hurdle in the development of new therapeutics is ensuring that the drug reaches its intended target in the body at an effective concentration without causing off-target effects. For this compound and its analogues, the development of targeted delivery systems is a critical future research direction.

Future research in this area could involve:

Nanoparticle Formulation: Encapsulating the benzamide compounds within nanoparticles could improve their solubility, stability, and pharmacokinetic profile. Nanoparticles can also be functionalized with targeting ligands to direct the drug to specific cells or tissues, such as virus-infected cells.

Antibody-Drug Conjugates (ADCs): For applications in cancer therapy, conjugating a potent benzamide analogue to an antibody that specifically recognizes a tumor antigen could provide a highly targeted treatment approach.

Prodrug Strategies: Designing prodrugs of this compound that are activated at the site of action could enhance therapeutic efficacy while minimizing systemic toxicity.

While specific research on targeted delivery of this compound is not yet prevalent, the principles of these advanced delivery systems are well-established and represent a logical next step in the preclinical development of these compounds.

Integration of Omics Technologies in Mechanistic Studies

To fully understand the therapeutic potential and mechanism of action of this compound and its derivatives, the integration of "omics" technologies is essential. These high-throughput approaches can provide a global view of the molecular changes induced by the compound.

Key omics technologies and their potential applications include:

Proteomics: Chemical proteomics can be used to identify the direct protein targets of the benzamide compounds within the cell. nih.gov This would be invaluable for confirming the mechanism of action of antiviral analogues and for discovering new targets for other disease indications.

Metabolomics: Studying the metabolic profile of cells or organisms treated with the benzamide analogues can provide information on how the compound affects cellular metabolism and can help to identify biomarkers of drug response.

The application of these technologies to filovirus entry inhibitors is an emerging area of research and will be crucial for the detailed characterization of next-generation this compound compounds. nih.gov

Collaborative Research Opportunities and Interdisciplinary Approaches

The development of novel therapeutics, particularly for emerging infectious diseases, requires a collaborative and interdisciplinary effort. The future advancement of this compound compounds will be significantly enhanced through partnerships between various research sectors.

Opportunities for collaboration include:

Academic-Industry Partnerships: Collaborations between academic research groups with expertise in medicinal chemistry and virology, and pharmaceutical companies with drug development and commercialization capabilities, can accelerate the translation of promising compounds from the laboratory to the clinic.

International Consortia: For global health threats like emerging viral diseases, international research consortia play a vital role in sharing data, resources, and expertise. ecohealthalliance.orgwashu.edunih.govglopid-r.org Engaging with initiatives such as the Global Research Collaboration for Infectious Disease Preparedness (GloPID-R) can foster a more rapid and effective research response. glopid-r.org

Interdisciplinary Teams: The complexity of modern drug discovery necessitates the formation of interdisciplinary teams comprising medicinal chemists, biologists, virologists, computational scientists, and clinicians. readdi-ac.orgniist.res.inmdpi.com This approach, which integrates expertise from diverse fields, is essential for tackling the multifaceted challenges of developing new medicines. readdi-ac.orgniist.res.inmdpi.com The use of artificial intelligence and machine learning, for example, can aid in the design of novel compounds and the analysis of large datasets from omics studies. bioengineer.org

The following table highlights some of the key interdisciplinary approaches and collaborative models that will be crucial for the future of this compound research.

| Approach/Model | Key Disciplines/Sectors Involved | Potential Impact on Research |

| Structure-Based Drug Design | Medicinal Chemistry, Structural Biology, Computational Chemistry | Rational design of more potent and selective analogues. |

| High-Throughput Screening | Biology, Automation Engineering, Data Science | Rapid identification of new biological activities. |

| Preclinical Development | Pharmacology, Toxicology, Pharmaceutical Sciences | Evaluation of the safety and efficacy of lead compounds. |

| Clinical Trials | Clinical Medicine, Biostatistics, Regulatory Affairs | Assessment of therapeutic potential in humans. |

| Global Health Initiatives | Public Health, Epidemiology, International Relations | Facilitating research and access to new treatments for diseases of global concern. who.intecohealthalliance.orgwashu.edunih.gov |

By embracing these advanced research directions and fostering a collaborative and interdisciplinary environment, the scientific community can unlock the full therapeutic potential of this compound and its derivatives for the benefit of global health.

Q & A

Q. How can researchers characterize the structural stability of this compound under varying experimental conditions?

- Methodology : Use temperature-controlled NMR studies to monitor structural integrity. For instance, ¹H NMR under controlled oxygen levels can reveal interactions between the aminomethyl group and reactive intermediates, as demonstrated in related benzamide derivatives .

Advanced Research Questions

Q. What computational tools are optimal for studying the molecular interactions of this compound with biological targets?

- Methodology :

- Docking : AutoDock Vina is recommended for its speed and accuracy in predicting binding modes. Its scoring function and multithreading capabilities enable efficient screening of ligand-protein interactions .

- Visualization : UCSF Chimera provides advanced visualization of docked complexes, including hydrogen bonding and steric interactions. The Volume Viewer extension is useful for analyzing electron density maps .

Q. How does this compound inhibit filoviral entry, and what experimental models validate its efficacy?

- Mechanism : The compound disrupts viral-host cell fusion by targeting filoviral glycoproteins (e.g., MARV GP2 subunit), preventing viral entry .

- Validation : In vitro assays using pseudotyped viruses and live MARV in BSL-4 facilities are critical. Data from non-human primate studies show 90–100% protection against lethal exposure when administered prophylactically .

Q. How can researchers address contradictory data on the specificity of this compound in poly(ADP-ribose) polymerase (PARP) inhibition studies?

- Resolution : Dose-response assays are essential. Evidence suggests that 3-aminobenzamide derivatives (including structural analogs) exhibit off-target effects on glucose metabolism and DNA synthesis at high concentrations. Use low doses (≤1 mM) and pair with genetic knockdown (e.g., siRNA targeting PARP) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.